molecular formula C9H10BrFO B1342054 2-Bromo-1-(ethoxymethyl)-4-fluorobenzene CAS No. 112108-83-5

2-Bromo-1-(ethoxymethyl)-4-fluorobenzene

Cat. No. B1342054
M. Wt: 233.08 g/mol
InChI Key: CDWITPVIWVZLPP-UHFFFAOYSA-N
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Description

“2-Bromo-1-(ethoxymethyl)-4-fluorobenzene” is an organic compound . It is a heterocyclic compound containing a benzene ring substituted with a bromine atom, a fluorine atom, and an ethoxymethyl group.

Scientific Research Applications

Cobalt-Catalyzed Carbonylation for Synthesis of Fluorinated Benzoic Acids

The cobalt-catalyzed methoxycarbonylation of polysubstituted bromo, fluoro- and chloro, fluorobenzenes, including compounds structurally related to 2-Bromo-1-(ethoxymethyl)-4-fluorobenzene, has been explored for the chemoselective synthesis of various fluorobenzoic acid derivatives. This method provides a reliable approach to access fluorinated benzoic acids from available raw materials with good yields, highlighting the intact preservation of fluorine substituents during reactions facilitated by cobalt catalysts (Boyarskiy et al., 2010).

Applications in Lithium-Ion Batteries

The compound 4-bromo-2-fluoromethoxybenzene (BFMB), closely related to 2-Bromo-1-(ethoxymethyl)-4-fluorobenzene, has been studied as a novel bifunctional electrolyte additive for lithium-ion batteries. It demonstrates the ability to electrochemically polymerize to form a protective polymer film on the battery's electrode, contributing to overcharge protection and improved fire retardancy, without adversely affecting the battery's normal cycle performance (Zhang Qian-y, 2014).

Improved Synthetic Routes

Research on improving the synthesis of compounds structurally similar to 2-Bromo-1-(ethoxymethyl)-4-fluorobenzene, like 1,4-Bis(bromomethyl)-2-fluorobenzene, has led to the development of more efficient processes. These include optimizations in bromination steps and overall yield improvements, underscoring the importance of these compounds in various chemical synthesis contexts (Song Yan-min, 2007).

Photofragment Translational Spectroscopy

The ultraviolet photodissociation dynamics of compounds like 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene, which share structural characteristics with 2-Bromo-1-(ethoxymethyl)-4-fluorobenzene, have been studied using photofragment translational spectroscopy. These studies contribute to a deeper understanding of the photodissociation mechanisms and the effects of fluorine substitution on these processes (Xi-Bin Gu et al., 2001).

properties

IUPAC Name

2-bromo-1-(ethoxymethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-2-12-6-7-3-4-8(11)5-9(7)10/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWITPVIWVZLPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(ethoxymethyl)-4-fluorobenzene

Synthesis routes and methods

Procedure details

By the method of Example 1, Step A, 10.9 g (0.041 mole) of 2-bromo-4-fluorobenzyl bromide and 18.2 ml of a 21% by weight solution of sodium ethoxide in ethanol were reacted in 50 ml of tetrahydrofuran, yielding 7.18 g of ethyl 2-bromo-4-fluorobenzyl ether.
Quantity
10.9 g
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0 (± 1) mol
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50 mL
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